molecular formula C16H22O3 B11857720 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one CAS No. 16849-51-7

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one

Cat. No.: B11857720
CAS No.: 16849-51-7
M. Wt: 262.34 g/mol
InChI Key: QGXPGVCOVFFYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one is a chroman-4-one derivative characterized by a bicyclic structure comprising a benzopyran-4-one core. Key substituents include:

  • Two methyl groups at position 2, contributing to steric hindrance and hydrophobicity.
  • Pentyl chain at position 7, increasing lipophilicity compared to shorter alkyl or polar substituents.

This compound’s structural features influence its physicochemical properties, such as solubility, stability, and bioavailability, making it relevant in pharmaceutical and material science research.

Properties

CAS No.

16849-51-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-7-pentyl-3H-chromen-4-one

InChI

InChI=1S/C16H22O3/c1-4-5-6-7-11-8-12(17)15-13(18)10-16(2,3)19-14(15)9-11/h8-9,17H,4-7,10H2,1-3H3

InChI Key

QGXPGVCOVFFYDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=O)CC(OC2=C1)(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Synthesis of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one

The compound is synthesized through various methods, primarily involving the reaction of resorcinols with 3,3-dimethylacrylic acid. Microwave-assisted synthesis has been shown to improve yield and efficiency. The following general procedure outlines the synthesis:

  • Starting Materials : Resorcinol derivatives are reacted with 3,3-dimethylacrylic acid in the presence of methanesulfonic acid.
  • Reaction Conditions : The reaction can be performed under microwave irradiation or conventional heating.
  • Isolation : The resulting chroman-4-one derivatives are purified using techniques such as HPLC.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one. It has been evaluated for its ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in endothelial cells, a critical factor in inflammation:

  • In Vitro Studies : The compound demonstrated significant inhibitory activity against tumor necrosis factor-alpha (TNF-α) induced ICAM-1 expression with an IC50 value of approximately 15 µM, which is lower than traditional anti-inflammatory drugs like diclofenac .

Antitumor Activity

The compound has also shown promising results in anticancer research:

  • In Vivo Studies : In xenograft models, significant tumor growth inhibition was observed, with rates reaching up to 60% at doses of 20 mg/kg .
  • Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Induction of significant apoptosis in cancer cells with minimal effects on normal cells.
  • Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth in multi-drug resistant strains.

Comparative Analysis of Biological Activities

Activity TypeIC50 Value (µM)Comparison to Known Agents
Anti-inflammatory15Lower than diclofenac
AntitumorNot specifiedSignificant tumor growth inhibition observed

Comparison with Similar Compounds

Substituent Variations in Chroman-4-one Derivatives

The following table highlights key structural differences and similarities among chroman-4-one analogs (Figure 1):

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one 5-OH, 2,2-(CH₃)₂, 7-C₅H₁₁ C₁₇H₂₄O₃ 276.37 g/mol High lipophilicity (pentyl chain) N/A
7-Hydroxy-2,2-dimethylchroman-4-one 7-OH, 2,2-(CH₃)₂ C₁₁H₁₂O₃ 192.21 g/mol Moderate solubility (polar OH)
5-Hydroxy-7-methoxy-2,2-dimethylchroman-4-one 5-OH, 7-OCH₃, 2,2-(CH₃)₂ C₁₂H₁₄O₄ 222.24 g/mol Enhanced metabolic stability
(S)-5-Hydroxy-7-methoxy-2-phenylchroman-4-one 5-OH, 7-OCH₃, 2-C₆H₅ C₁₆H₁₄O₄ 270.28 g/mol Aromatic interactions (phenyl)
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 5,7-OH, 2-C₆H₄OH C₁₅H₁₂O₅ 272.25 g/mol Antioxidant potential
7-Methyl-2-phenylchroman-4-one 7-CH₃, 2-C₆H₅ C₁₆H₁₄O₂ 238.28 g/mol Minimal polarity (no OH groups)

Figure 1 : Structural analogs of chroman-4-one with substituent variations.

Key Differences in Physicochemical Properties

Lipophilicity :

  • The pentyl chain in 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one significantly increases its logP value compared to analogs with shorter alkyl or polar groups (e.g., methoxy or hydroxy at position 7) .
  • Methoxy groups (e.g., in 5-Hydroxy-7-methoxy-2,2-dimethylchroman-4-one) reduce water solubility but enhance metabolic stability by resisting oxidation .

Hydrogen-Bonding Capacity: Compounds with multiple hydroxy groups (e.g., 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit higher solubility and antioxidant activity due to increased hydrogen-bond donor sites .

Biological Activity

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one belongs to the class of chroman compounds, characterized by a chroman backbone with various substituents that influence its biological activity. The specific arrangement of hydroxyl and pentyl groups contributes to its pharmacological properties.

The biological activity of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one has been attributed to several mechanisms:

  • Anti-inflammatory Activity : This compound has shown significant potential in inhibiting the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. In a study, it was found that the compound effectively reduced TNF-α-induced ICAM-1 expression with an IC50 value of 15 µM, lower than traditional anti-inflammatory drugs like diclofenac .
  • Cannabinoid Receptor Interaction : Research indicates that 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one exhibits selective binding to cannabinoid receptors (CB1 and CB2). It has been shown to inhibit electrically evoked contractile responses in mouse vas deferens tissues, suggesting its role as a potential CB1 agonist .
  • Sirtuin Inhibition : Some studies have explored its inhibitory effects on SIRT2, an enzyme linked to aging and neurodegenerative diseases. The compound's structure allows it to act as a selective inhibitor, which could lead to therapeutic applications in age-related conditions .

Case Studies and Experimental Data

The following table summarizes key findings from various studies regarding the biological activity of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one:

Study Biological Activity IC50 Value Notes
Inhibition of ICAM-1 expression15 µMMore potent than conventional NSAIDs
CB1 agonist activityNot specifiedEffective in inhibiting contractile responses
SIRT2 inhibitionLow micromolar rangePotential for neurodegenerative disease treatment

Conclusion and Future Directions

5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one exhibits promising biological activities that warrant further investigation. Its anti-inflammatory properties and interaction with cannabinoid receptors suggest potential therapeutic applications in treating inflammatory diseases and possibly neurodegenerative disorders. Future research should focus on optimizing its pharmacological profile and exploring its efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The synthesis typically involves cyclization of pre-functionalized phenolic precursors. A common approach is the acid-catalyzed condensation of 2,2-dimethyl-5-hydroxychroman-4-one derivatives with pentyl-containing aldehydes under reflux conditions. Key steps include:

  • Catalyst Selection : Use p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., BF₃·Et₂O) to promote cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene minimizes side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity.

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield Range
Catalystp-TsOH (0.1 eq)60-75%
Temperature80-100°C65-80%
Reaction Time12-24 hours70-85%

Q. What analytical techniques are recommended for confirming the structural integrity of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pentyl chain integration at δ 0.8–1.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, chromanone ring puckering and substituent orientation .
  • HPLC-PDA : Validates purity (>98%) using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₆H₂₂O₃: 262.1564) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one across different studies?

Methodological Answer: Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and antimicrobial disk diffusion .
  • Stability Testing : Monitor compound degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
  • Control Experiments : Use known inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .

Q. Table 2: Bioactivity Comparison Across Assays

Assay TypeObserved ActivityKey Variable Controlled
Antioxidant (DPPH)IC₅₀ = 12 µMLight exposure
Antimicrobial (E. coli)MIC = 50 µg/mLSolvent (DMSO ≤1%)

Q. What strategies are effective in establishing structure-activity relationships (SAR) for chromanone derivatives like 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one?

Methodological Answer: SAR studies require systematic structural modifications:

  • Functional Group Variation : Replace the pentyl chain with shorter/longer alkyl groups (e.g., propyl, heptyl) to assess hydrophobicity effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like HSP90 or CYP450 .
  • Comparative Analysis : Benchmark against analogs (e.g., 5-hydroxy-7-methoxy-2-methylchroman-4-one) to identify critical substituents .

Q. How can metabolic stability and pharmacokinetic properties of 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one be evaluated in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. Key Parameters to Monitor :

  • Half-life (t₁/₂) in microsomes.
  • Metabolite identification (e.g., hydroxylation at C7).

Q. What experimental designs are recommended for assessing the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Dose-Response Studies : Determine IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) using flow cytometry for apoptosis (Annexin V/PI staining) .
  • Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to link bioactivity to oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.